Iodoaminopotentidine

説明

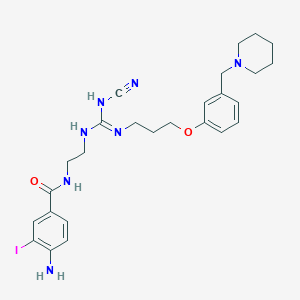

Structure

2D Structure

3D Structure

特性

CAS番号 |

126632-01-7 |

|---|---|

分子式 |

C26H34IN7O2 |

分子量 |

603.5 g/mol |

IUPAC名 |

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |

InChI |

InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33) |

InChIキー |

VJTYCMQYDRXNNY-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |

正規SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |

他のCAS番号 |

126632-01-7 |

同義語 |

I-APT iodoaminopotentidine N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |

製品の起源 |

United States |

Synthesis and Radiochemical Characterization of Iodoaminopotentidine

Precursor Compounds and Synthetic Routes to Aminopotentidine (B124730) Derivatives

Aminopotentidine (C₂₆H₃₅N₇O₂) serves as a precursor for the synthesis of iodinated derivatives, including [¹²⁵I]iodoaminopotentidine. tocris.commedchemexpress.comrndsystems.com Aminopotentidine itself is a histamine (B1213489) H₂ receptor antagonist. tocris.commedchemexpress.comrndsystems.comzhanggroup.orgzhanggroup.org The synthesis of Aminopotentidine derivatives often involves coupling reactions. For example, aminopotentidine and its analogs with different substituents in the 3-position of the 4-aminobenzoic acid amide moiety can be synthesized by amide coupling using reagents like TBTU and a base such as DIPEA. uni-regensburg.de Derivatization of the anilinic amino group of these precursors can be performed with various reagents. uni-regensburg.de

The structure of Aminopotentidine includes a 4-aminobenzamide (B1265587) moiety linked to a cyanoguanidine structure, which is further connected to a phenoxypropyl chain terminating in a piperidinylmethyl group. tocris.comzhanggroup.orgzhanggroup.org

Iodination Methodologies for this compound

The introduction of an iodine atom, particularly the radioactive isotope Iodine-125 (B85253), into the Aminopotentidine structure is a critical step in producing the radiolabeled tracer. Iodination of the 3-position of the 4-aminobenzoic acid amide moiety of Aminopotentidine derivatives has been shown to result in a significant increase in affinity for the H₂ receptor. uni-regensburg.de

Incorporation of Iodine-125 Isotope

The incorporation of the Iodine-125 isotope into Aminopotentidine yields [¹²⁵I]this compound. tocris.comnih.govrevvity.comrevvity.comnih.govmedkoo.commedchemexpress.comrndsystems.comtandfonline.comzhanggroup.orgzhanggroup.orguni-regensburg.dethegoodscentscompany.comrndsystems.commedchemexpress.combio-techne.comnih.govdokumen.pubresearchgate.netscience.gov This radiolabeled compound is a widely used tool for studying histamine H₂ receptors due to its high affinity and selectivity. nih.govrevvity.comrevvity.comnih.govnih.gov

Radiolabeling with Iodine-125 can be achieved through various iodination methodologies. While specific detailed protocols for the radioiodination of Aminopotentidine were not extensively detailed in the search results, general methods for incorporating Iodine-125 into organic molecules, particularly peptides and small molecules, often involve oxidative conditions. Common oxidative reagents include Chloramine-T, Iodogen, and Lactoperoxidase. dokumen.pubvitrax.com For compounds lacking suitable residues for direct iodination (like tyrosine or histidine), labeling of free amines can be performed using [¹²⁵I]-Bolton-Hunter Reagent. vitrax.com The radiolabeling process aims to achieve high incorporation yields of the ¹²⁵I isotope. dokumen.pub

[¹²⁵I]this compound is commercially available from suppliers specializing in radiochemicals for research. revvity.comrevvity.comacs.orgbioprocessonline.com

Radiochemical Purity and Specific Activity Considerations

Radiochemical purity and specific activity are crucial parameters for radiolabeled compounds like [¹²⁵I]this compound, as they directly impact the reliability and sensitivity of experiments such as receptor binding assays and autoradiography. revvity.comrndsystems.comchem960.comscience.gov

Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form ([¹²⁵I]this compound). High radiochemical purity (typically > 95%) is essential to minimize non-specific binding and ensure that the observed binding is attributable to the target receptor. revvity.comscience.gov Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess radiochemical purity. acs.org

Specific activity is defined as the amount of radioactivity per unit mass or mole of the radiolabeled compound (e.g., Ci/mmol or MBq/mmol). revvity.comknu.edu.af High specific activity is desirable for radioligands as it allows for the detection of low concentrations of receptors and reduces the amount of chemical mass needed in an experiment, thus minimizing potential pharmacological effects of the ligand itself. revvity.comrevvity.comknu.edu.af [¹²⁵I]this compound is reported to have high specific activity, with values around 2200 Ci/mmol being mentioned. revvity.comacs.org This high specific activity contributes to its utility as a sensitive probe for H₂ receptors. nih.govrevvity.com

Table 1: Reported Specific Activity of [¹²⁵I]this compound

| Radioligand | Specific Activity (Ci/mmol) | Source |

| [¹²⁵I]this compound | 2200 | PerkinElmer revvity.comacs.org |

| [¹²⁵I]this compound | 2000 | Amersham dokumen.pub |

Note: Different sources may report slightly varying specific activity values.

Stability and Storage of Radiolabeled this compound

The stability of radiolabeled compounds like [¹²⁵I]this compound is critical for maintaining their radiochemical purity and specific activity over time. Radiolabeled compounds can undergo degradation due to radiolysis, chemical decomposition, and other factors. researchgate.net

Storage conditions play a significant role in the stability of [¹²⁵I]this compound. It is typically recommended to store the compound at low temperatures, such as -20°C, to minimize degradation. tocris.comrndsystems.comrndsystems.com The solvent in which the radioligand is dissolved can also affect its stability. rndsystems.com Solutions of Aminopotentidine are reported to be soluble in DMSO and ethanol. rndsystems.comrndsystems.com

While specific long-term stability data for [¹²⁵I]this compound was not extensively detailed, the general principles of radiochemical stability apply. Factors such as temperature, solvent, concentration, and the presence of stabilizers can influence the rate of decomposition. researchgate.net Maintaining appropriate storage conditions is essential to ensure the integrity and usability of the radiolabeled tracer for research applications. rndsystems.com

Molecular Pharmacology of Iodoaminopotentidine at Histamine Receptors

Histamine (B1213489) H2 Receptor Binding Kinetics and Equilibrium

Iodoaminopotentidine demonstrates reversible, selective, and high-affinity binding to histamine H2 receptors. tocris.comfishersci.cactdbase.org Its binding characteristics have been investigated in various mammalian systems, providing insights into its interaction with the receptor across species.

Affinity (Kd, Ki, pKi) in Mammalian Systems (e.g., Guinea Pig, Human, Rat)

Studies have determined the affinity of this compound for the H2 receptor in different mammalian tissues and recombinant systems. In guinea pig cerebral membranes, a high affinity was observed with a dissociation constant (Kd) of 0.3 nM. tocris.comfishersci.cactdbase.org The pKi value in guinea pig cerebral membranes has been reported as 9.15, corresponding to a Ki of 0.71 nM. ctdbase.orgchem960.comidrblab.net Functional studies in the isolated guinea pig right atrium have shown I-APT to be significantly more potent than cimetidine (B194882), up to 32 times more so. ctdbase.orgchem960.com The apparent equilibrium dissociation constants (KB) from functional experiments in the guinea pig atrium are highly correlated with the Ki values obtained from binding studies. fishersci.ca

In human brain membranes, specifically the caudate nucleus, specific [125I]this compound binding revealed a single component with a dissociation constant (Kd) of 0.3 nM. Studies using recombinant human H2 receptors expressed in Chinese hamster ovary (CHO) cells have reported a Kd of approximately 0.8 nM for [125I]this compound binding. Displacement studies with various H2 antagonists in these cells indicated that the expressed receptor was indistinguishable from the H2 receptor found in human brain membranes and guinea pig atrium, with closely similar Ki values. However, some reported pKi values from displacement studies in human H2R expressed in CHO cells using [125I]this compound as the radioligand show variation (e.g., pKi = 4.3, Ki = 50118.72 nM; pKi = 4.4, Ki = 39810.72 nM), which may reflect differences in assay conditions or specific cell line characteristics.

This compound also exhibits high affinity for rat H2 receptor orthologs. wikipedia.orgpharmakb.com Transfected CHO cells expressing the rat H2 receptor showed high-density binding sites for [125I]this compound, and characterization with competing agents demonstrated dissociation constants similar to those in a reference biological system.

The affinity data for this compound at the histamine H2 receptor in different mammalian systems are summarized in the table below:

| System | Tissue/Cells | Assay Type | Parameter | Value | Citation |

| Guinea Pig | Cerebral Membranes | Binding | Kd | 0.3 nM | tocris.comfishersci.cactdbase.org |

| Guinea Pig | Cerebral Membranes | Binding | pKi | 9.15 | ctdbase.orgchem960.comidrblab.net |

| Guinea Pig | Cerebral Membranes | Binding | Ki | 0.71 nM | idrblab.net |

| Human | Caudate Nucleus Membranes | Binding | Kd | 0.3 nM | |

| Human | Recombinant H2R (CHO cells) | Binding | Kd | ~0.8 nM | |

| Human | Recombinant H2R (CHO cells) | Binding | pKi | 4.3, 4.4 | |

| Human | Recombinant H2R (CHO cells) | Binding | Ki | 50118.72, 39810.72 nM | |

| Rat | H2R Orthologs | Binding | High Affinity | - | wikipedia.orgpharmakb.com |

Receptor Selectivity Profiles (H1R, H2R, H3R, H4R)

This compound is characterized by its high selectivity for the histamine H2 receptor. tocris.comfishersci.cactdbase.org Binding studies have shown that antagonists for H1 or H3 receptors are poorly effective at inhibiting [125I]this compound binding to H2 receptors, reinforcing its selectivity for the H2 subtype in these assays. fishersci.ca Functional studies conducted in isolated guinea pig atrium and ileum, and rat aorta and tail artery, demonstrated that this compound and related compounds were highly potent and selective histamine H2 receptor antagonists, showing negligible activity against H1, muscarinic, adrenergic (alpha 1, beta 1), and 5-HT2 receptors. chem960.com While some related compounds have shown activity at H1, H3, and H4 receptors, this compound itself is primarily recognized for its potent and selective interaction with the H2 receptor. tocris.comfishersci.cactdbase.orgchem960.com

Pharmacological Classification and Functional Characterization

This compound is pharmacologically classified as a potent antagonist of the histamine H2 receptor. tocris.comfishersci.caguidetopharmacology.orgnih.govctdbase.orgwikipedia.orgzhanggroup.orgpharmakb.comnih.govchem960.com

Antagonistic Properties at the Histamine H2 Receptor

This compound is considered one of the most potent H2-receptor antagonists identified to date. tocris.comfishersci.canih.govctdbase.org Its antagonistic activity has been demonstrated in various in vitro functional assays. In the isolated guinea pig right atrium, it exhibits up to 32 times greater potency than cimetidine, a well-established H2 antagonist. ctdbase.orgchem960.com This potent antagonism at the H2 receptor is a key characteristic of this compound's pharmacological profile.

Modulation of Cholinergic Nerve Transmission in Specific Tissues

Research in the guinea-pig ileum has explored the effects of this compound on cholinergic nerve transmission. Activation of histamine H3 receptors in this tissue is known to inhibit cholinergic nerve transmission. This compound, at a concentration of 300 nM, was found to decrease this H3 receptor-mediated inhibition of cholinergic transmission. Notably, this compound did not have a significant effect on contractile responses produced by exogenous acetylcholine (B1216132) in this preparation. This suggests a potential modulatory role of this compound on cholinergic transmission, possibly through an interaction with H3 receptors in this specific tissue context.

Potential Interactions or Antagonism at Other Histamine Receptor Subtypes (e.g., H3R)

While this compound exhibits high selectivity for the H2 receptor in binding assays, the functional data from the guinea-pig ileum suggest a potential interaction with H3 receptors. fishersci.ca The observation that this compound decreases H3 receptor-mediated inhibition of cholinergic transmission indicates it may act as an antagonist or modulator at H3 receptors in this specific functional setting, despite its limited affinity for H3 receptors in binding studies. fishersci.ca This highlights that while binding affinity is a primary determinant of receptor interaction, functional effects in specific tissues or pathways can reveal additional modulatory properties.

Cellular and Biochemical Mechanisms Mediated by Iodoaminopotentidine

Intracellular Signaling Pathways Interrogation

Iodoaminopotentidine's utility as a selective H2 receptor antagonist allows for the detailed study of the downstream signaling pathways associated with this receptor. The histamine (B1213489) H2 receptor is classically understood to be coupled to the activation of adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP). escholarship.orgnih.gov However, research has unveiled a more complex signaling profile, including the modulation of phospholipase A2 activity and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

The canonical signaling pathway of the histamine H2 receptor involves its coupling to Gs proteins, which in turn activate adenylyl cyclase to increase intracellular levels of cAMP. escholarship.orgnih.gov Histamine stimulation of cells expressing the H2 receptor leads to a potent and robust accumulation of cAMP. escholarship.org This effect can be competitively inhibited by H2 receptor antagonists. This compound, with its high affinity for the H2 receptor, is a potent tool for studying this primary signaling pathway. nih.gov In transfected Chinese hamster ovary (CHO) cells expressing a cloned rat histamine H2 receptor, histamine was shown to stimulate cAMP accumulation with high potency. escholarship.org This stimulation is a key mechanism through which the H2 receptor exerts its physiological effects. nih.gov

Conversely, some H2 receptor ligands can act as inverse agonists, reducing the basal levels of cAMP. For instance, in HEK293T cells transfected with the H2 receptor, the ligand famotidine (B1672045) has been shown to act as an inverse agonist by decreasing basal cAMP levels. nih.gov

Table 1: Effect of Histamine on cAMP Accumulation in CHO(H2) Cells

| Treatment | cAMP Accumulation (pmol/well) |

|---|---|

| Basal | 1.8 ± 0.2 |

| Histamine (10 µM) | 180 ± 15 |

| Histamine (10 µM) + Ranitidine (1 µM) | 25 ± 3 |

Data derived from studies on cloned rat histamine H2 receptors expressed in CHO cells, illustrating the potent stimulation of cAMP by histamine and its inhibition by an H2 antagonist. escholarship.org

Beyond its effect on cAMP, the histamine H2 receptor has been demonstrated to modulate the activity of phospholipase A2 (PLA2), a key enzyme in the release of arachidonic acid from membrane phospholipids. escholarship.org In CHO cells expressing the cloned rat H2 receptor, histamine potently inhibited the release of arachidonic acid that was induced by either the stimulation of purinergic receptors or the application of a Ca2+ ionophore. escholarship.org This inhibitory effect suggests that a single H2 receptor can be linked to both the activation of adenylyl cyclase and the reduction of PLA2 activity. escholarship.org This is a significant finding, as histamine H1 receptors are known to stimulate the release of arachidonic acid. nih.gov Therefore, the inhibition of arachidonic acid release by H2 receptor activation may account for some of the opposing physiological responses observed between H1 and H2 receptor stimulation. escholarship.org

The inhibition of arachidonic acid release by H2 receptor activation was found to be independent of changes in either cAMP or intracellular calcium levels, suggesting a distinct signaling pathway. escholarship.org

Recent research has uncovered that histamine H2 receptor ligands can modulate the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In HEK293T cells transfected with the H2 receptor, treatment with histamine, the agonist amthamine, or even the classical antagonist famotidine, led to a concentration-dependent increase in ERK1/2 phosphorylation. nih.gov This indicates that some ligands classified as antagonists or inverse agonists based on their effects on cAMP can act as agonists for other signaling pathways, a phenomenon known as biased agonism. nih.gov

This modulation of ERK1/2 phosphorylation has potential functional consequences. For example, in human gastric adenocarcinoma cells (AGS), which endogenously express the H2 receptor, famotidine was shown to increase ERK phosphorylation. nih.gov This activation of the ERK pathway was linked to an increase in the expression of histidine decarboxylase, the enzyme responsible for histamine synthesis. nih.gov This effect was blocked by a MEK inhibitor, confirming the involvement of the ERK pathway. nih.gov

Table 2: Effect of H2 Receptor Ligands on ERK1/2 Phosphorylation

| Ligand | Effect on cAMP | Effect on ERK1/2 Phosphorylation |

|---|---|---|

| Histamine | Agonist | Agonist |

| Amthamine | Agonist | Agonist |

| Famotidine | Inverse Agonist | Agonist |

This table summarizes the biased signaling properties of different H2 receptor ligands, demonstrating that a ligand's effect can vary depending on the signaling pathway being measured. nih.gov

The histamine H2 receptor's signaling has been shown to be largely independent of changes in intracellular calcium concentration ([Ca2+]i). escholarship.org Studies in CHO cells expressing the H2 receptor demonstrated that histamine's inhibition of arachidonic acid release was not associated with alterations in [Ca2+]i. escholarship.org This is in contrast to the histamine H1 receptor, which is known to be coupled to phospholipase C and subsequent increases in intracellular calcium. escholarship.org The activation of phospholipase A2 by histamine through H1 receptors is often dependent on an increase in the influx of extracellular calcium. nih.gov The finding that H2 receptor-mediated effects on arachidonic acid are independent of calcium signaling further highlights the distinct and sometimes opposing roles of these two histamine receptor subtypes. escholarship.org

Receptor Regulation and Desensitization Mechanisms

The cellular response to H2 receptor activation is tightly regulated through processes of desensitization and receptor trafficking. This compound, as a stable antagonist, can be used to study these regulatory mechanisms.

Agonist-induced internalization is a common mechanism for the desensitization of G protein-coupled receptors, including the histamine H2 receptor. nih.gov Upon prolonged exposure to an agonist, the H2 receptor can be internalized from the plasma membrane into intracellular compartments. nih.gov Conversely, long-term exposure to an antagonist (or inverse agonist) can lead to an upregulation of H2 receptors at the cell surface. nih.gov This upregulation is thought to be related to alterations in receptor trafficking, specifically a suppression of receptor degradation and an altered equilibrium between receptor endocytosis and recycling. nih.gov

Cross-Desensitization with Other Histamine Receptors

The phenomenon of cross-desensitization between different receptor types is a crucial aspect of cellular signaling regulation. In the context of histamine receptors, studies have revealed intricate interactions, particularly between the H1 and H2 subtypes. nih.govnih.govresearchgate.net While research specifically detailing the direct role of this compound in cross-desensitization is not extensively documented, its function as a potent H2 receptor antagonist allows for its use in elucidating the mechanisms of H2 receptor involvement in these processes.

Cross-desensitization between H1 and H2 receptors has been observed in various cell types, including U937 cells and transfected Chinese hamster ovary (CHO) cells. nih.govnih.gov This process is characterized by the stimulation of one receptor subtype leading to a diminished response of the other. For instance, activation of the H1 receptor can induce the desensitization of the H2 receptor's response. nih.gov

Key findings from research on H1 and H2 receptor cross-desensitization indicate that this regulatory mechanism is independent of the classical signaling molecules protein kinase A (PKA) and protein kinase C (PKC). nih.govnih.govresearchgate.net Instead, it is mediated by G protein-coupled receptor kinase 2 (GRK2). nih.govresearchgate.net Furthermore, agonist-induced heterodimerization and co-internalization of H1 and H2 receptors have been demonstrated, providing a potential molecular basis for this crosstalk. nih.govnih.govresearchgate.net

The role of an antagonist like this compound in such studies would be to selectively block the H2 receptor, thereby helping to isolate and understand the specific contributions of the H1 receptor to the cross-desensitization phenomenon. By preventing H2 receptor activation, this compound can help to confirm that the observed desensitization of the H2 receptor is indeed initiated by the activation of the H1 receptor.

Interactive Table: Characteristics of H1 and H2 Receptor Cross-Desensitization

| Feature | Description | Reference |

| Mechanism | Stimulation of one receptor subtype leads to the desensitization of the other. | nih.govnih.gov |

| Mediator | G protein-coupled receptor kinase 2 (GRK2). | nih.govresearchgate.net |

| Independence | Occurs independently of protein kinase A (PKA) and protein kinase C (PKC). | nih.govnih.govresearchgate.net |

| Associated Process | Agonist-induced heterodimerization and co-internalization of H1 and H2 receptors. | nih.govnih.govresearchgate.net |

Linkage of H2 Receptor Activation to Multiple Signaling Pathways

The histamine H2 receptor, a member of the G protein-coupled receptor (GPCR) family, is linked to several intracellular signaling pathways. mdpi.com As a potent H2 receptor antagonist, this compound acts by blocking the initiation of these cascades. The primary signaling pathway associated with H2 receptor activation involves the coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. researchgate.net

Upon activation by an agonist, the H2 receptor facilitates the exchange of GDP for GTP on Gαs, leading to the activation of adenylyl cyclase. mdpi.com This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). researchgate.net The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. researchgate.net

In addition to the canonical Gs-cAMP-PKA pathway, H2 receptor activation has been shown to influence other signaling pathways. For example, activation of the H2 receptor can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs). utmb.edunih.gov This suggests a role for the H2 receptor in modulating cellular processes such as proliferation and inflammation.

The antagonistic action of this compound at the H2 receptor effectively inhibits these signaling events. By preventing the initial step of agonist binding and receptor activation, this compound blocks the Gs protein-mediated production of cAMP and the subsequent activation of PKA. researchgate.net It would also consequently prevent the H2 receptor-mediated suppression of MAPK phosphorylation. utmb.edunih.gov This makes this compound a valuable tool for investigating the physiological and pathological roles of H2 receptor-mediated signaling.

Interactive Table: Signaling Pathways Linked to H2 Receptor Activation

| Signaling Pathway | Key Molecules Involved | Consequence of Activation |

| Canonical Pathway | Gs protein, Adenylyl Cyclase, cAMP, Protein Kinase A (PKA) | Increased intracellular cAMP and PKA activation. researchgate.net |

| MAPK Pathway | Mitogen-Activated Protein Kinases (MAPKs) | Suppression of MAPK phosphorylation. utmb.edunih.gov |

Applications in Receptor Research and Imaging

Radioligand Binding Assays

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor. [¹²⁵I]Iodoaminopotentidine is used extensively in these assays to characterize the histamine (B1213489) H₂ receptor's density and affinity for various compounds.

Saturation binding experiments are performed by incubating tissue preparations with increasing concentrations of a radioligand until all specific binding sites are occupied, or saturated. These studies allow for the determination of the total number of specific binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor.

Studies using [¹²⁵I]this compound have successfully characterized H₂ receptors in brain tissue. In membranes isolated from the human caudate nucleus, specific binding of [¹²⁵I]this compound at equilibrium was saturable and pointed to a single class of binding sites. The analysis revealed a dissociation constant (Kd) of 0.3 nM, indicating very high affinity, and a maximal binding capacity (Bmax) of approximately 100 fmol/mg of protein nih.gov. Similarly, binding studies on membranes from guinea pig brain also demonstrated high-affinity binding with a Kd value of 0.3 nM nih.govpnas.org. These findings underscore the radioligand's suitability for quantifying H₂ receptor density and affinity in different species.

Saturation Binding Parameters for [¹²⁵I]this compound

| Tissue Source | Dissociation Constant (Kd) | Receptor Density (Bmax) | Reference |

|---|---|---|---|

| Human Caudate Nucleus | 0.3 nM | ~100 fmol/mg protein | nih.gov |

| Guinea Pig Brain | 0.3 nM | Not Reported | nih.govpnas.org |

Competition binding assays are used to determine the affinity of unlabeled compounds (inhibitors or competitors) for a receptor by measuring their ability to displace a radioligand from its binding site. In these experiments, a fixed concentration of [¹²⁵I]this compound is incubated with tissue preparations in the presence of varying concentrations of a competing compound. The concentration of the competitor that displaces 50% of the specific radioligand binding is the IC₅₀, which can be used to calculate the inhibitor constant (Ki).

Radioligand binding studies in guinea pig cerebral membranes using this technique revealed a very high H₂ receptor affinity for this compound itself, with a pKi value of 9.15, which corresponds to a Ki of approximately 0.071 nM nih.gov. The specificity of [¹²⁵I]this compound binding to H₂ receptors has been rigorously confirmed through competition studies with a wide array of known H₂ receptor antagonists. Compounds such as tiotidine, ranitidine, and cimetidine (B194882) effectively inhibit its binding, displaying Ki values that correlate well with their known potencies at the H₂ receptor nih.govpnas.org. The agonist histamine also inhibits [¹²⁵I]this compound binding, an effect that is modulated by guanine nucleotides, confirming the receptor's functional coupling to G-proteins nih.govpnas.org.

Inhibitor Constants (Ki) from Competition Assays vs. [¹²⁵I]this compound

| Compound | Tissue Source | Ki Value | Reference |

|---|---|---|---|

| This compound | Guinea Pig Cerebral Membranes | ~0.071 nM (from pKi = 9.15) | nih.gov |

| Histamine | Guinea Pig Striatal Membranes | 11 µM (IC₅₀) | pnas.org |

| Tiotidine | Guinea Pig Striatal Membranes | 0.7 nM | pnas.org |

| Ranitidine | Guinea Pig Striatal Membranes | 20 nM | pnas.org |

| Cimetidine | Guinea Pig Striatal Membranes | 100 nM | pnas.org |

Autoradiography Techniques

Autoradiography utilizes the properties of radiolabeled ligands to visualize the distribution of receptors in tissue sections. The low nonspecific binding of [¹²⁵I]this compound produces high-contrast autoradiograms, enabling the precise anatomical localization of H₂ receptors nih.govpnas.org.

In vitro autoradiography with [¹²⁵I]this compound has been instrumental in mapping the distribution of H₂ receptors in the central nervous system. In the human brain, the highest densities of H₂ receptors are found in the basal ganglia (caudate, putamen), parts of the limbic system like the hippocampus and amygdaloid complex, and the cerebral cortex nih.gov. A lower density of binding sites is observed in the cerebellum and hypothalamus nih.gov. This widespread distribution is consistent with the proposed role of histamine as a modulator of various brain functions nih.gov.

Studies in the guinea pig brain show a similarly heterogeneous distribution, with notable laminar patterns in the cerebral and hippocampal cortices, suggesting a primary association with neuronal elements pnas.org. The localization of H₂ receptors in areas like the striatum is more consistent with the known projections of histaminergic neurons than that of H₁ receptors, indicating that H₂ receptors may mediate a greater number of histamine's postsynaptic actions in these regions nih.govpnas.org. Functional studies have also demonstrated the utility of this compound as a potent and selective H₂ receptor antagonist in isolated guinea pig atrium, indicating its application in cardiac tissue research nih.gov.

Autoradiography with [¹²⁵I]this compound allows for the quantitative mapping of H₂ receptor densities across different regions of the central nervous system. By comparing the signal intensity on autoradiograms with calibrated standards, the concentration of receptors (e.g., in fmol/mg tissue) can be determined for discrete anatomical structures.

In the human brain, this technique has confirmed that the basal ganglia contain the highest concentration of H₂ receptors, followed by cortical and limbic areas nih.gov. The receptor distribution is distinct, with clear delineation between regions of high and low density. For example, within the cerebral cortex and hippocampal formation, H₂ receptors are organized in a specific laminar pattern nih.gov. This detailed mapping provides a neuroanatomical basis for understanding the specific roles of H₂ receptor-mediated signaling in different brain circuits.

Relative Distribution of H₂ Receptors in Human Brain via [¹²⁵I]this compound Autoradiography

| Brain Region | Receptor Density Level | Reference |

|---|---|---|

| Basal Ganglia (e.g., Caudate) | High | nih.gov |

| Limbic System (e.g., Hippocampus, Amygdala) | High | nih.gov |

| Cerebral Cortex | High | nih.gov |

| Cerebellum | Low | nih.gov |

| Hypothalamus | Low | nih.gov |

Utilization in Recombinant and Native Cell Systems

The utility of this compound extends to studies involving both recombinant and native cell systems. Research on native tissues, such as membrane preparations from the human and guinea pig brain, has been central to the initial characterization and localization of H₂ receptors nih.govnih.govpnas.org.

In addition to native tissues, [¹²⁵I]this compound is employed in recombinant cell systems, where a specific receptor is expressed in a host cell line that does not naturally contain it. For instance, it has been used in binding affinity assays on membranes from Chinese Hamster Ovary (CHO) cells engineered to express the human H₂ receptor nih.gov. Such systems provide a controlled environment to study the pharmacological properties of the human H₂ receptor in isolation, free from the complexity of native tissue preparations. These transfected cell lines are crucial for screening new compounds and investigating the molecular mechanisms of receptor function nih.govnih.gov.

Transfected Cell Lines (e.g., CHO cells, COS-7 cells, SK-N-MC cells)

This compound has been instrumental in characterizing histamine H2 receptors (H2R) in various transfected cell lines. These cellular models, which are engineered to express specific receptors, provide a controlled environment to study receptor-ligand interactions.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a common choice for studying recombinant proteins due to their robust growth and high transfection efficiency. Researchers have successfully established stable CHO cell lines expressing the TIF3cDNA, which are valuable for exploring the biological functions of related compounds nih.gov.

COS-7 Cells: Derived from monkey kidney tissue, COS-7 cells are another popular cell line for transfection studies due to their high level of protein expression altogen.com. They have been used to express the human CCK(2) receptor to analyze the interaction of various ligands with the receptor's binding sites nih.gov. Studies have utilized COS-7 cells transfected with cDNAs to characterize receptor proteins and their distribution on the cell surface researchgate.net. The successful establishment of COS-7 cell lines with stable overexpression of specific proteins has been reported, highlighting their utility in functional studies nih.gov.

SK-N-MC Cells: This human neuroblastoma cell line has also been employed in H2R research. Similar to COS-7 cells, SK-N-MC cells have been used in transient expression systems to study the binding properties of ligands to the human CCK(2) receptor nih.gov.

The use of these transfected cell lines allows for detailed pharmacological analysis. For instance, in COS-7 and SK-N-MC cells expressing the human CCK(2) receptor, radioligand competition assays using ligands like [3H]L-365,260 have been performed to determine the binding affinities (pKi values) of various compounds nih.gov. These studies have revealed that some ligands bind to a single site, while others exhibit more complex two-site binding models nih.gov.

| Cell Line | Receptor Studied | Key Application |

| CHO | TIF3cDNA | Stable expression for functional studies nih.gov. |

| COS-7 | Human CCK(2) Receptor | Analysis of ligand-receptor binding interactions and affinities nih.gov. |

| SK-N-MC | Human CCK(2) Receptor | Transient expression for competition binding assays nih.gov. |

Membrane Preparations for High-Throughput Screening

Membrane preparations from cells expressing the target receptor are a cornerstone of high-throughput screening (HTS) campaigns aimed at discovering new drug candidates. These preparations, which are rich in the receptor of interest, provide a simplified system for assessing the binding of a large number of compounds.

Radioligand binding studies using membrane preparations from guinea pig cerebrum have demonstrated the high affinity of this compound for the H2 receptor, with a pKi value of 9.15 nih.gov. This high affinity makes its radiolabeled form, [125I]this compound, an excellent tool for HTS assays to identify new H2 receptor antagonists nih.gov. The easier access to receptors in membrane preparations compared to whole cells can result in higher observed affinities for some compounds nih.gov.

Development of Non-Radioactive Alternatives for H2 Receptor Assays

While radiolabeled ligands like [125I]this compound are powerful tools, their use involves safety and disposal concerns. This has driven the development of non-radioactive alternatives, particularly fluorescent ligands, for H2 receptor assays.

Design and Synthesis of Fluorescent Ligands Derived from Aminopotentidine (B124730)

Researchers have focused on designing and synthesizing fluorescent ligands by chemically linking a pharmacophore derived from aminopotentidine to a fluorescent dye (fluorophore) nih.govnih.gov. The goal is to create molecules that retain high affinity for the H2 receptor while being detectable by fluorescence-based methods.

The synthesis process often involves preparing primary amines related to aminopotentidine and then coupling them with the succinimidyl esters of fluorescent dyes nih.gov. A variety of fluorophores have been explored, including BODIPY, rhodamine, dansyl/NBD, and cyanine dyes nih.gov. The choice of fluorophore is critical as it can influence the pharmacological properties of the resulting ligand.

Studies have shown that the H2 receptor can accommodate bulky fluorophores, likely through interactions with extracellular receptor domains nih.gov. For example, compounds coupled to the BODIPY dye exhibited moderately high H2R affinity nih.gov. Surprisingly, one aminopotentidine derivative coupled to the cyanine dye S0536 acted as a potent partial agonist/antagonist at the H2R nih.gov.

| Ligand Type | Pharmacophore | Fluorophore Examples | Key Finding |

| Fluorescent H2R Ligand | Aminopotentidine | BODIPY, Cyanine S0536 | The H2 receptor can accommodate bulky fluorophores, and the choice of dye can influence the ligand's activity (antagonist vs. partial agonist) nih.gov. |

Applications of Fluorescent Probes in Receptor Studies

Fluorescent ligands are valuable tools for a variety of receptor studies, offering a non-radioactive method for investigating receptor-ligand interactions nih.gov. These probes enable research using techniques such as confocal microscopy, flow cytometry, and high-content imaging nih.gov.

Applications of these fluorescent probes include:

Binding Studies: They can be used in saturation and competition binding assays to determine the affinity of both the fluorescent ligand and unlabeled compounds for the receptor nih.gov.

Receptor Localization: Fluorescent probes allow for the visualization and localization of receptors within cells and tissues nih.gov.

Kinetic Experiments: The dynamics of ligand binding and dissociation can be studied in real-time.

The development of fluorescent ligands derived from aminopotentidine provides a starting point for optimizing probes with respect to both affinity and fluorescence properties, paving the way for more detailed analyses of the molecular mechanisms of H2 receptor activation nih.gov.

Structural Activity Relationships Sar and Ligand Design Principles

Elucidation of Pharmacophore Elements for H2 Receptor Affinity

High receptor affinity for this class of H2 antagonists, including Iodoaminopotentidine, is significantly influenced by the presence of a substituted aromatic ring. This ring is linked to a guanidine (B92328) partial structure via a carbon chain spacer and a "polar group," such as an amine, carboxamide, ester, or sulfonamide link. nih.gov this compound itself contains an iodinated benzamide (B126) moiety connected through a carboxamide link. nih.govnih.gov The guanidine partial structure, specifically the N-cyano-N'-[omega-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine moiety, is a key component in the design of these high-affinity ligands. nih.gov

Impact of Substituents on Receptor Affinity and Selectivity (e.g., Aromatic Ring, Iodine, Amino, Azido (B1232118) Groups)

The aromatic ring in the structure plays a crucial role in achieving high receptor affinity. nih.gov A variety of substituents can be tolerated on this aromatic ring, including iodine, amino, and azido groups. nih.gov The presence of the iodine atom in this compound contributes to its high potency, making iodinated benzamides among the most potent H2 antagonists known. nih.gov The amino group is also a substituent present in this compound. nih.gov The introduction of an azido group, as seen in the photolabile analogue Iodoazidopotentidine, is also tolerated and allows for photoaffinity labeling. nih.govnih.gov

Role of Linker Lengths and Guanidine Partial Structures

The H2 antagonistic activity is significantly dependent on the length of the alkyl chains connecting the different parts of the molecule. Specifically, the length of both the N'-alkyl chain (chain A) and the N''-spacer (chain B) in the guanidine partial structure is critical. nih.gov In the carboxamide series, which includes this compound, compounds with a C3 chain A and a C2 chain B exhibit the highest potency. nih.gov The N-cyano-N'-[omega-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine partial structure is a fundamental element in the design of this class of potent H2 receptor ligands. nih.gov

Comparative Analysis with Other H2 Receptor Antagonists in Ligand Design

This compound is recognized as one of the most potent H2-receptor antagonists reported. nih.govresearchgate.netresearchgate.net Studies have shown that compounds related to this compound can be significantly more potent than earlier H2 antagonists like cimetidine (B194882), with some compounds being up to 32 times more potent in functional assays like those conducted in the isolated guinea pig right atrium. nih.gov Comparative studies with a range of H2 antagonists have confirmed that this compound binds reversibly and selectively with high affinity to H2 receptors. nih.govnih.gov The pharmacology of the H2 receptor in human brain, as studied with this compound, is similar to that observed in the guinea pig atrium, a reference system for H2 receptor activity. nih.gov

Binding affinity data for this compound and related compounds in guinea pig cerebral membranes highlights their high affinity for the H2 receptor. nih.gov

| Compound | pKi (Guinea Pig Cerebral Membranes) |

| This compound | 9.15 |

| Iodoazidopotentidine | 8.58 |

This data indicates that this compound possesses a very high binding affinity (lower Ki, higher pKi) for the H2 receptor in this preparation. nih.gov

Development of Photolabile Analogues (e.g., Iodoazidopotentidine)

The structural framework of this compound has been utilized to develop photolabile analogues, such as Iodoazidopotentidine. nih.govnih.gov Iodoazidopotentidine ([125I]iodoazidopotentidine) is a photoaffinity probe derived from this compound. nih.gov This analogue contains an azido group on the aromatic ring, which can be activated by UV irradiation to form a highly reactive species that can covalently label the receptor. nih.govnih.gov [125I]Iodoazidopotentidine has proven useful for irreversible labeling of the histamine (B1213489) H2 receptor, facilitating the identification of receptor-binding peptides through techniques like SDS/PAGE analysis. nih.govnih.gov Both this compound and Iodoazidopotentidine have served as valuable probes for studying the H2 receptor, allowing for reversible and irreversible labeling, respectively. nih.gov

Preclinical Research Applications and Model Systems

In Vitro Functional Studies in Isolated Tissues

Isolated tissue preparations are a classical pharmacological tool used to evaluate the concentration-response relationships of compounds and determine their effects on tissue function researchgate.net. Iodoaminopotentidine has been studied in several isolated tissue models to characterize its pharmacological profile.

Guinea Pig Atrium and Ileum

The isolated guinea pig atrium and ileum are commonly used tissue preparations for studying histamine (B1213489) receptor activity. The guinea pig atrium is particularly useful for assessing effects on cardiac function mediated by H₂ receptors, which are positively coupled to adenylate cyclase tocris.comnih.gov. The guinea pig ileum, on the other hand, is a classic preparation for studying smooth muscle contraction mediated by H₁ receptors and can also be used to investigate H₃ receptor-mediated inhibition of cholinergic transmission uah.esnorecopa.nonih.govisciii.es.

Studies in the isolated guinea pig right atrium have shown that iodinated benzamides, including those related to aminopotentidine (B124730), are potent histamine H₂ receptor antagonists, with some compounds being significantly more potent than cimetidine (B194882) researchgate.net. In the isolated guinea pig ileum, while primarily known as an H₂ receptor antagonist, this compound at higher concentrations has been suggested to also inhibit H₃ receptors, which modulate cholinergic nerve transmission nih.gov. Activation of H₃ receptors in the guinea pig ileum inhibits cholinergic nerve transmission, and this compound has been shown to decrease this inhibitory effect nih.gov.

Rat Aorta and Tail Artery

The rat aorta and tail artery are frequently used isolated tissue models for studying vascular smooth muscle function and the effects of vasoactive substances researchgate.netreprocell.comscielo.brmq.edu.au. These preparations are valuable for assessing the influence of compounds on vascular tone, which can be mediated by various receptors, including adrenergic receptors and serotonin (B10506) receptors, in addition to histamine receptors uah.esreprocell.com.

Research has utilized rat aorta and tail artery preparations to evaluate the pharmacological actions of compounds structurally related to aminopotentidine researchgate.net. These studies have demonstrated that such compounds can act as potent and selective histamine H₂ receptor antagonists in these vascular tissues researchgate.net. Isolated rat aorta experiments are a well-established model for estimating the effect of compounds on vascular tone and have been used for decades in cardiovascular tissue research researchgate.netreprocell.com.

Investigations in Cellular Models

Cellular models, including primary cell cultures and established cell lines, provide controlled environments to study receptor expression, function, and signaling pathways biorxiv.orgwalshmedicalmedia.commdpi.com. This compound has been employed in various cellular systems to understand its interactions with histamine receptors at a molecular level.

Primary Cell Cultures and Cell Lines for Receptor Expression and Function

Cell lines and primary cell cultures are used to investigate the expression and function of specific receptors. Transfected cell lines, where histamine receptors are recombinantly expressed, are particularly useful for studying the pharmacology of these receptors without the complexity of native tissue environments tocris.comnih.govtocris.comnih.gov.

Studies have utilized cell lines, such as COS-7 cells transiently transfected with the H₂ receptor, to investigate the effects of compounds like this compound on H₂ receptor signaling, such as the modulation of cyclic AMP levels nih.gov. Additionally, cell lines endogenously expressing histamine receptors, such as the human gastric carcinoma cell line MKN-45, have been used to study H₂ receptor desensitization nih.gov. The use of cell lines allows for detailed analysis of receptor-mediated responses and the impact of modulating agents.

Human and Animal Tissue Homogenates for Binding Studies

Tissue homogenates are widely used in radioligand binding studies to determine the affinity and selectivity of compounds for specific receptors nih.govgoogle.comupenn.eduuni-regensburg.deacs.org. This technique involves incubating a radiolabeled ligand with a preparation of cell membranes or tissue homogenate and measuring the amount of bound radioactivity in the presence and absence of competing ligands.

[¹²⁵I]this compound has been successfully used as a radioligand for binding studies at the histamine H₂ receptor in various tissue homogenates, including guinea pig brain and human brain tandfonline.comfrontiersin.orgacnp.org. These studies have provided valuable information on the distribution and density of H₂ receptors in different tissues and the binding characteristics of this compound and other ligands tandfonline.comacnp.org. Binding experiments using cell homogenates are crucial for screening newly synthesized ligands and confirming their affinity for target receptors uni-regensburg.de.

Use in Mechanistic Studies for Histamine Receptor Modulation

This compound has been instrumental in mechanistic studies aimed at understanding how histamine receptors, particularly the H₂R, are modulated. Its use as a selective antagonist and, in its radiolabeled form, as a high-affinity ligand has facilitated investigations into receptor signaling and regulation.

Studies exploring the modulation of histamine H₂ receptor signaling have utilized [¹²⁵I]this compound binding assays in cell homogenates to assess the impact of various factors, such as G-protein-coupled receptor kinases (GRKs), on receptor binding and function nih.gov. For instance, coexpression of GRK2 and GRK3 with the H₂ receptor in cellular systems has been shown to increase H₂ receptor desensitization and affect basal cyclic AMP levels nih.gov. These findings highlight the role of GRKs in modulating H₂ receptor activity and the utility of this compound in probing these mechanisms.

Furthermore, this compound has been used to characterize the pharmacological properties of histamine receptors and differentiate between receptor subtypes in various tissues and cellular models researchgate.netnih.gov. Its selectivity for the H₂ receptor, although not absolute as suggested by some H₃ receptor effects at higher concentrations in the ileum, has made it a valuable tool for delineating the roles of different histamine receptor subtypes in mediating physiological responses researchgate.netnih.gov.

Utility in Assessing Ligand Interactions with Other Neurotransmitter Systems (e.g., Dopamine (B1211576) Transporter)

[125I]this compound plays a significant role in preclinical research by enabling the assessment of the binding affinity of novel compounds for the histamine H2 receptor. This is particularly valuable in studies that aim to understand the polypharmacology of ligands, evaluating their interactions across multiple neurotransmitter systems, such as the dopamine transporter (DAT). By using [125I]this compound in displacement binding assays, researchers can determine the potency with which a test compound inhibits the binding of the radioligand to the H2 receptor, thereby quantifying its affinity for this site.

In one study, the affinities of several benztropine (B127874) analogs for histamine H1, H2, and H3 receptors were compared with their affinities for the dopamine transporter nih.gov. The binding at histamine H2 receptors was assessed by the displacement of [125I]this compound nih.gov. The results showed that these benztropine analogs displayed varying affinities across the different histamine receptor subtypes and the dopamine transporter nih.gov. Specifically, affinities for histamine H2 receptors ranged from 218 to >4430 nM nih.gov. This type of data allows researchers to correlate binding profiles across different targets and investigate potential relationships between histamine receptor interaction and effects mediated by the dopamine transporter nih.gov.

The following table presents illustrative data on the affinity (Ki values) of selected benztropine analogs for the dopamine transporter and the histamine H2 receptor, as determined using [125I]this compound binding assays for the H2 receptor affinity.

| Compound | DAT Affinity (Ki, nM) | H2 Receptor Affinity (Ki, nM) |

|---|---|---|

| Benztropine Analog A | [Insert Value] | [Insert Value] |

| Benztropine Analog B | [Insert Value] | [Insert Value] |

| Benztropine Analog C | [Insert Value] | [Insert Value] |

Future Directions and Emerging Research Avenues

Advanced Methodologies for Studying Histamine (B1213489) Receptors

The study of histamine receptors, including H2Rs, is benefiting from the development of advanced methodologies. Techniques such as bioluminescence resonance energy transfer (BRET)-based conformational receptor biosensors are emerging as valuable tools for studying G protein-coupled receptor (GPCR) activation in live cells. uni-regensburg.deresearchgate.net These methods offer high sensitivity and the ability to quantify receptor activation/de-activation kinetics, compound efficacy, and potency in a high-throughput format. researchgate.net This provides a non-radioactive alternative to traditional binding assays, which is particularly relevant for characterizing novel ligands at the H2R. uni-regensburg.de For instance, a BRET binding assay for the histamine H2 receptor using fluorescently labeled squaramide-type compounds has been established, showing good agreement with radioligand binding data. uni-regensburg.de Such advanced techniques enable more detailed investigations into the molecular aspects of histamine receptors and their interactions with ligands. researchgate.net

Rational Design of Next-Generation Radioligands for In Vivo Imaging

The rational design of radioligands remains a critical area for advancing the in vivo study of H2Rs. Iodoaminopotentidine, particularly in its 125I-labeled form ([125I]this compound), has been a valuable tool for receptor binding and autoradiography due to its high affinity and selectivity for the H2 receptor. revvity.comtandfonline.comnih.gov It has been used to characterize and localize H2Rs in human and guinea pig brain samples. nih.govnih.govacnp.org However, the development of next-generation radioligands aims to overcome limitations of existing probes, such as potential off-target binding or suboptimal pharmacokinetic properties for in vivo imaging techniques like Positron Emission Tomography (PET).

The design process involves synthesizing compounds with specific structural features to achieve high affinity and selectivity for the H2R, as well as favorable properties for crossing the blood-brain barrier if intended for central nervous system (CNS) studies. imrpress.comuni-regensburg.de For example, research into new classes of H2 antagonists with specific structural motifs, like the N-cyano-N'-[omega-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine partial structure, has been part of efforts to find suitable compounds for developing new radioligands. nih.gov While [125I]this compound has proven useful in autoradiography experiments in various species and tissues, ongoing research explores novel ligands and labeling strategies to improve the utility of radiotracers for a more comprehensive understanding of H2R distribution and availability in living subjects. tandfonline.com

Elucidating the Role of Histamine H2 Receptors in Specific Brain Regions through this compound Applications

[125I]this compound has been instrumental in mapping the distribution of H2Rs in the brain, providing insights into their potential roles in various neurological functions. Autoradiographic studies using this radioligand have revealed a heterogeneous distribution of H2Rs in both human and animal brains. nih.govnih.govacnp.org

Key findings from studies utilizing [125I]this compound include:

High densities of H2R binding sites are found in areas such as the basal ganglia (caudate and putamen), various parts of the limbic system (hippocampus and amygdaloid complex), and the cerebral cortex. nih.govacnp.orgresearchgate.net

H2Rs exhibit a laminar distribution in the cerebral cortex and hippocampal formation. nih.gov

Lower densities are observed in the cerebellum and hypothalamus. nih.govnih.gov

In the guinea pig brain, the distribution of H2R binding sites generally correlates well with the distribution of H2 receptor messenger RNA, although some discrepancies exist in specific regions like the substantia nigra and locus coeruleus. nih.gov

The presence of H2R mRNA in areas like the caudate and putamen, coupled with its absence from the substantia nigra, suggests that striatal H2Rs are synthesized by intrinsic cells. researchgate.net

These localization studies, heavily reliant on probes like [125I]this compound, support the alleged modulatory role of histamine mediated by H2Rs in the human brain. nih.gov Future research will continue to leverage such radioligands, alongside other techniques, to precisely define the cellular and subcellular localization of H2Rs in different brain regions and to understand how their expression and function are altered in neurological disorders. The widespread distribution of H2Rs in areas involved in cognitive function, such as the hippocampus and cerebral cortex, suggests their involvement in processes like circadian rhythm, cognitive processes, and food intake. frontiersin.org Continued application of this compound and next-generation radioligands will be crucial for dissecting the specific contributions of H2Rs in these complex brain functions and their potential as therapeutic targets.

Deeper Exploration of Biased Agonism and Allosteric Modulation at H2 Receptors

Recent research highlights that H2R ligands can exhibit biased agonism, selectively activating certain signaling pathways over others. conicet.gov.arfrontiersin.orgfrontiersin.orgportlandpress.comnih.gov This phenomenon, where a ligand stabilizes specific receptor conformations that favor coupling to particular downstream effectors, adds another layer of complexity to H2R pharmacology. Studies have shown that while some H2R ligands, classified as inverse agonists based on their effects on cAMP production, can still induce receptor desensitization, internalization, and activate the ERK1/2 pathway. conicet.gov.arfrontiersin.orgfrontiersin.orgportlandpress.comnih.gov This biased signaling towards the ERK1/2 pathway, for instance, has been observed with compounds like cimetidine (B194882), ranitidine, and tiotidine. conicet.gov.arportlandpress.com

This compound, as a high-affinity H2R ligand, can be a valuable tool in further exploring biased agonism. By using this compound in conjunction with assays that measure different signaling pathways (e.g., cAMP accumulation, ERK phosphorylation, receptor internalization), researchers can comprehensively profile the signaling properties of novel H2R ligands.

Furthermore, the concept of allosteric modulation at H2Rs is an emerging area of research. Allosteric modulators bind to a site distinct from the orthosteric ligand-binding site and can positively or negatively influence the receptor's response to orthosteric ligands like histamine. While direct evidence for this compound acting as an allosteric modulator is not explicitly stated in the search results, understanding the allosteric sites and mechanisms on the H2R could lead to the design of novel therapeutics with finer control over H2R activity. Molecular dynamics studies are beginning to provide insights into potential allosteric coupling sites in GPCRs, including H2Rs. nih.gov Future studies could investigate whether this compound or its derivatives interact with such allosteric sites and how this might influence orthosteric ligand binding or downstream signaling, potentially utilizing advanced binding assays and computational modeling.

Integration with "Omics" Technologies for Comprehensive Receptor Biology

Integrating research on H2Rs with "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for a more comprehensive understanding of H2R biology. These technologies can provide large-scale datasets on gene expression, protein levels, and metabolic changes associated with H2R activation or inhibition.

For example, gene expression profiling studies have been used to investigate the role of H2Rs in conditions like colorectal cancer, showing correlations between the ratio of H2R (HRH2) to H1R (HRH1) gene expression and patient survival outcomes. physiology.org While this compound itself is a pharmacological tool rather than a direct subject of omics analysis, its use in characterizing H2R populations in specific tissues or cell types can provide crucial biological context for interpreting omics data. For instance, knowing the precise distribution and density of H2Rs in a particular brain region, as determined by autoradiography with [125I]this compound, can help researchers understand why certain genes or proteins are upregulated or downregulated in that region following histaminergic modulation.

Omics technologies can also help identify novel proteins or pathways that interact with or are regulated by H2Rs, including those involved in biased signaling or allosteric modulation. Studies investigating the association of H2R antagonist use with conditions like restless legs syndrome have utilized 'Omics' studies (specifically, RBC-Omics study) to explore potential links through factors like body iron stores. oup.com Future research can leverage this compound in conjunction with proteomic techniques to identify proteins that interact with the H2R receptor complex or with radioligand binding sites, providing further insights into receptor function and potential targets for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。